molecular formula C19H25NO3 B15143250 Aculene A

Aculene A

Cat. No.: B15143250
M. Wt: 315.4 g/mol
InChI Key: LOOAMPJDSIVZQC-IEZWGBDMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aculene A involves several key steps. Initially, the precursor aculene C is synthesized. This is followed by the addition of L-proline to the molecule, a reaction catalyzed by the non-ribosomal peptide synthase AneB in collaboration with the α,β-hydrolase AneE . The final step involves the condensation of aculinic acid and this compound by the carboxypeptidase acuH to produce aculin A .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Aspergillus aculeatus under controlled conditions. The fermentation broth is then processed to isolate and purify this compound. This method leverages the natural biosynthetic pathways of the fungus to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Aculene A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, such as the ester and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the sesquiterpenoid structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

[(3aR,4S)-1-ethyl-3a,6-dimethyl-3-oxo-4,5-dihydroazulen-4-yl] (2S)-pyrrolidine-2-carboxylate

InChI

InChI=1S/C19H25NO3/c1-4-13-11-16(21)19(3)14(13)8-7-12(2)10-17(19)23-18(22)15-6-5-9-20-15/h7-8,11,15,17,20H,4-6,9-10H2,1-3H3/t15-,17-,19-/m0/s1

InChI Key

LOOAMPJDSIVZQC-IEZWGBDMSA-N

Isomeric SMILES

CCC1=CC(=O)[C@@]2(C1=CC=C(C[C@@H]2OC(=O)[C@@H]3CCCN3)C)C

Canonical SMILES

CCC1=CC(=O)C2(C1=CC=C(CC2OC(=O)C3CCCN3)C)C

Origin of Product

United States

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